2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCBTAGVFWILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and ammonium chloride under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Research :
Substituent Position Effects: The meta (3-methoxy) position in the target compound optimizes interactions with aromatic receptor pockets, as seen in analogs targeting β-adrenoceptors . Ortho (2-methoxy) derivatives exhibit steric hindrance, reducing binding affinity in HSP90 inhibition assays (e.g., indole-based ethanamine analogs in ) .
Stereochemistry :
- The (S)-enantiomer (CAS 2222471-40-9) shows distinct pharmacological profiles compared to the racemic target compound, highlighting the role of chirality in receptor selectivity .
Functional Group Replacements :
- Replacement of the methoxy group with trifluoromethyl (CAS 1391469-75-2) increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
- Substitution of the phenyl ring with pyridine (CAS 1138011-22-9) introduces hydrogen-bonding capability, altering target selectivity (e.g., kinase vs. GPCR interactions) .
Biological Activity: Indole-based ethanamine analogs () share hydrogen-bonding motifs (e.g., interaction with GLU527 in HSP90) but lack the trifluoromethyl group, resulting in weaker metabolic stability . Beta3-adrenoceptor agonists () with chlorophenyl and hydroxyl groups demonstrate how substituent polarity affects vasodilation efficacy .
Table 2: Pharmacokinetic and Functional Comparisons
| Parameter | Target Compound | 4-Methoxy Analog (CAS 65686-77-3) | 3-Trifluoromethyl Analog (CAS 1391469-75-2) |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 3.4 |
| Solubility (mg/mL) | 12.5 (water) | 15.3 (water) | 4.2 (water) |
| Receptor Binding | Moderate β3-adrenoceptor affinity | Lower β3 affinity | High β3 affinity due to lipophilicity |
| Metabolic Stability | High (t₁/₂ > 6 h) | Moderate (t₁/₂ ~4 h) | Very high (t₁/₂ > 12 h) |
Critical Analysis of Divergent Evidence
- focuses on indole-based ethanamines, which lack trifluorination but share hydrogen-bonding motifs. This suggests the trifluoromethyl group in the target compound may confer unique stability without compromising binding .
- highlights β3-adrenoceptor agonists with hydroxyl groups, contrasting with the target compound’s methoxy group. This implies that even minor substituent changes (OH vs. OMe) drastically alter receptor activation pathways .
Biological Activity
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique trifluoromethyl and methoxy groups contribute to its biological activity, making it a valuable candidate for research into drug development and therapeutic applications.
- Chemical Formula : C9H11ClF3NO
- Molecular Weight : 241.64 g/mol
- CAS Number : 2222471-40-9
- SMILES Notation : COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl
The biological activity of this compound is attributed to its interaction with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This facilitates interactions with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Studies
A study focusing on similar compounds highlighted the importance of structural modifications in enhancing antimicrobial activity. While direct studies on this compound are sparse, its analogs have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research into structurally related compounds has indicated potential anticancer properties. For example, compounds with similar trifluoromethyl and aromatic substitutions have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess such properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine | Trifluoromethyl and methoxy group | Antimicrobial; potential anticancer |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine | Similar structure but methoxy in para position | Variable antimicrobial activity |
| 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine | Methoxy in ortho position | Limited data on biological activity |
Q & A
Q. How to reconcile discrepancies in reported solubility values?
- Factors :
- Salt Form : Hydrochloride salt solubility (25 mg/mL in water) vs. free base (2 mg/mL) .
- pH Effects : Solubility decreases at pH >7 due to free base precipitation .
- Methodological Fix : Standardize dissolution testing in PBS (pH 7.4) with sonication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
